molecular formula C20H17N3O4 B1664879 9-Aminocamptothecin CAS No. 91421-43-1

9-Aminocamptothecin

货号 B1664879
CAS 编号: 91421-43-1
分子量: 363.4 g/mol
InChI 键: FUXVKZWTXQUGMW-FQEVSTJZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-Aminocamptothecin (9-AC) is a pyranoindolizinoquinoline . It is a topoisomerase I-targeting agent first synthesized by Wani and Wall in 1986 . It has been used in trials studying the treatment of Lymphoma, Gastric Cancer, Ovarian Cancer, Esophageal Cancer, and Ovarian Neoplasms, among others .


Molecular Structure Analysis

The molecular formula of 9-AC is C20H17N3O4 . Its molecular weight is 363.4 g/mol . The IUPAC name is (19S)-8-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione .


Chemical Reactions Analysis

The basicity of quinoline nitrogen of 9-AC was found to decrease with increasing temperature due to a positive enthalpy of deprotonation of 10.36 kJ mol−1 . Equilibrium hydrolysis studies revealed the hydrolytic susceptibility of 9-AC with only 14% of active lactone species remaining at physiological pH 7.4 .


Physical And Chemical Properties Analysis

The pKa of 9-AC was determined to be 2.43 at 37°C . The equilibrium solubility as well as the intrinsic solubility of the drug was found to increase with increasing temperature and decreasing pH . The intrinsic partition coefficient log P of the free base, 9AC–lactone, was estimated to be 1.28 .

科学研究应用

Field: Oncology

  • Application : 9-AC is used in the treatment of various cancers .
  • Method : In the study, 9-AC was administered by a 72-hour infusion in three Phase II studies . The plasma concentrations of total 9-AC (lactone plus carboxylate) at a steady state were measured in patients with non-small cell lung cancer, malignant glioma, and head and neck cancer .
  • Results : The study found that anticonvulsants seem to induce the clearance of 9-AC, and the concentration of 9-AC predicts the probability of grade 4 neutropenia .

Field: Prostate Cancer Research

  • Application : 9-AC has shown preclinical activity against prostate cancer .
  • Method : The activity of 9-AC was first tested in vitro against one hormone-sensitive (LNCaP) and three hormone-resistant (PC-3, PC-3M, and DU145) human prostate cancer cell lines . After 96 hours of drug exposure, concentrations required to inhibit cell viability to 50% of control values (IC50s) were determined . The activity of a colloidal dispersion formulation of 9-AC was also tested against PC-3 implanted into flanks of nude mice .
  • Results : 9-AC inhibited tumor growth at the lowest oral dose (0.35 mg/kg/day), whereas higher oral doses (0.75 and 1 mg/kg/day) and subcutaneous administration (4 mg/kg/week) caused tumor regression .

Field: Intraperitoneal Cancer Treatment

  • Application : 9-AC has been used in intraperitoneal topoisomerase-I inhibitors .
  • Method : In an ongoing study, patients received 9-amino-20 (S)-camptothecin (9-AC) intraperitoneally on days 1, 3, 5, 8, 10, and 12, repeated every 4 weeks . The daily dose has been escalated to level IV of 1.5 mg/m2 (9.0 mg/m2 per course), with a median of 3 cycles .
  • Results : Responses included one complete response (resolution of a pleural effusion), two patients without progressive disease, two not evaluable, and two patients too early for evaluation .

Field: Brain Tumor Research

  • Application : 9-AC has shown activity in patients with brain tumors who were treated with anticonvulsants .
  • Method : In a study, plasma concentrations of total 9-AC (lactone plus carboxylate) at a steady state were measured in patients with non-small cell lung cancer, malignant glioma, and head and neck cancer . All glioma patients had been treated with phenytoin or carbamazepine .
  • Results : The study found that anticonvulsants seem to induce the clearance of 9-AC, and the concentration of 9-AC predicts the probability of grade 4 neutropenia .

Field: Oral Bioavailability Research

  • Application : The pharmacokinetics and oral bioavailability of 9-AC were evaluated in patients with solid tumors .
  • Method : In this study, the pharmacokinetics and oral bioavailability of 9-AC polyethylene glycol 1000 capsules were evaluated in 12 patients with solid tumors .
  • Results : The study provided insights into the pharmacokinetics and bioavailability of oral 9-AC, which could be useful for optimizing its therapeutic efficacy .

未来方向

9-AC is currently undergoing phase I and early phase II evaluation . The estimated pKa and log P values of 9-AC, combined with its increased solubility at lower pH, are features that can be utilized to develop novel drug delivery systems to optimize the antitumor activity of 9-AC .

属性

IUPAC Name

(19S)-8-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-2-20(26)13-7-16-17-10(6-11-14(21)4-3-5-15(11)22-17)8-23(16)18(24)12(13)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXVKZWTXQUGMW-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5N=C4C3=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5N=C4C3=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873202
Record name 9-Aminocamptothecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Aminocamptothecin

CAS RN

91421-43-1
Record name 9-Aminocamptothecin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91421-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Amino-20(S)-camptothecin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091421431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-aminocamptothecin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12515
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 91421-43-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=603071
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Aminocamptothecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-AMINOCAMPTOTHECIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MB77ICE2Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Aminocamptothecin
Reactant of Route 2
9-Aminocamptothecin
Reactant of Route 3
Reactant of Route 3
9-Aminocamptothecin
Reactant of Route 4
9-Aminocamptothecin
Reactant of Route 5
9-Aminocamptothecin
Reactant of Route 6
9-Aminocamptothecin

Citations

For This Compound
2,010
Citations
ML Li, L Horn, PS Firby, MJ Moore - Clinical cancer research, 2001 - AACR
The camptothecins are a group of anticancer agents with a unique mechanism of action: poisoning of eukaryotic DNA topoisomerase I. 9-aminocamptothecin (9-AC), a potent water-…
Number of citations: 11 aacrjournals.org
CH Takimoto, R Thomas - Annals of the New York Academy of …, 2000 - Wiley Online Library
9‐Aminocamptothecin (9‐AC) is a topoisomerase I‐targeting agent first synthesized by Wani and Wall in 1986. Because of its potent in vitro effects and promising preclinical activity in …
Number of citations: 35 nyaspubs.onlinelibrary.wiley.com
SA Grossman, F Hochberg, J Fisher, TL Chen… - Cancer chemotherapy …, 1998 - Springer
… As existing chemotherapeutic agents are of limited benefit, clinical trials are underway to screen new drugs, such as 9-aminocamptothecin (9-AC), for activity in high grade astrocytomas…
Number of citations: 99 link.springer.com
SM Blaney, C Takimoto, DJ Murry, N Kuttesch… - Cancer chemotherapy …, 1998 - Springer
Purpose: The plasma and cerebrospinal fluid (CSF) pharmacokinetics of the camptothecin analogs, 9-aminocamptothecin (9-AC) and irinotecan, were studied in a nonhuman primate …
Number of citations: 81 link.springer.com
S Mani, L Iyer, L Janisch, X Wang, GF Fleming… - Cancer chemotherapy …, 1998 - Springer
Purpose: 9-Aminocamptothecin (9-AC) is a topoisomerase I inhibitor with high antitumor activity but poor solubility in conventional vehicles. The purpose of this study was to evaluate …
Number of citations: 32 link.springer.com
ZM Prijovich, YL Leu, SR Roffler - Biochemical pharmacology, 2003 - Elsevier
… 9-Aminocamptothecin glucuronide (9ACG) is a new water-soluble prodrug of 9-aminocamptothecin (9AC) that is a substrate for β-glucuronidase and displays potent antitumor activity …
Number of citations: 27 www.sciencedirect.com
SQ Gao, ZR Lu, B Petri, P Kopečková… - Journal of controlled …, 2006 - Elsevier
N-(2-Hydroxypropyl)methacrylamide (HPMA) copolymer–9-aminocamptothecin (9-AC) conjugate for oral colon-specific drug delivery was designed, synthesized, and characterized. …
Number of citations: 81 www.sciencedirect.com
H Minami, TE Lad, MK Nicholas, EE Vokes… - Clinical cancer …, 1999 - AACR
A novel derivative of camptothecin, 9-aminocamptothecin (9-AC), is currently under Phase II evaluation in various cancers. Exceptionally mild toxicities were observed in patients with …
Number of citations: 16 aacrjournals.org
WC Zamboni, RK Ramanathan, HL McLeod… - Investigational new …, 2006 - Springer
Purpose: The source of the pharmacokinetic variability of 9-nitrocamptothecin (9NC) and its 9-aminocamptothecin (9AC) metabolite is unknown. ATP-binding cassette (ABC) …
Number of citations: 58 link.springer.com
PL de Souza, MR Cooper, AR Imondi… - Clinical cancer research …, 1997 - AACR
9-Aminocamptothecin (9-AC) is a topoisomerase I inhibitor currently being developed as an antineoplastic agent. The aim of these preclinical studies was to assess the activity of 9-AC …
Number of citations: 27 aacrjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。